

Application Note: Analysis of Aminotriazine Herbicides by Gas Chromatography-Mass Spectrometry (GC-MS)

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Compound of Interest

Compound Name: *Aminotriazine*

Cat. No.: *B8590112*

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Introduction

Aminotriazines are a class of nitrogen-containing heterocyclic compounds, with derivatives widely used as herbicides in agriculture to control broadleaf and grassy weeds.[1] Due to their persistence and potential for environmental contamination of soil and water, sensitive and reliable analytical methods are required for their monitoring.[1][2] Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the qualitative and quantitative analysis of **aminotriazine** herbicides.[2] This method offers high sensitivity and selectivity, making it suitable for detecting trace levels of these compounds in various environmental matrices.[1][3]

Principle of GC-MS

GC-MS is a hyphenated analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[4] In GC, a sample is vaporized and separated into its individual components based on their boiling points and interactions with a stationary phase within a capillary column.[5] The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint for identification.[4] For quantitative analysis, the instrument can be operated in selected ion monitoring (SIM) mode, which increases sensitivity by monitoring only specific fragment ions characteristic of the target analytes.[6]

Applications

The analysis of **aminotriazine** herbicides is crucial in various fields:

- **Environmental Monitoring:** To assess the contamination of ground and surface water, as well as soil, to ensure environmental quality and safety.[\[2\]](#)[\[6\]](#)
- **Food Safety:** To monitor residue levels in food products to ensure they are below the maximum residue limits (MRLs) set by regulatory agencies.[\[7\]](#)
- **Toxicology:** To support human health risk assessments by detecting and quantifying exposure to these compounds.

Experimental Protocols

1. Sample Preparation: Dispersive Liquid-Liquid Microextraction (DLLME) for Water Samples

This protocol is adapted from a method for the extraction of triazine herbicides from water samples.[\[8\]](#)

- **Objective:** To extract and preconcentrate **aminotriazine** herbicides from aqueous samples.
- **Procedure:**
 - Place a 5.00 mL water sample in a conical test tube.
 - Add sodium chloride to the sample to a final concentration of 4% (w/v) and dissolve.
 - Prepare a mixture of 1.00 mL of a disperser solvent (e.g., acetone) and 12.0 μ L of an extraction solvent (e.g., chlorobenzene).
 - Rapidly inject this mixture into the water sample using a syringe. A cloudy solution will form.
 - Centrifuge the mixture for 5 minutes at 6000 rpm.
 - The fine droplets of the extraction solvent will sediment at the bottom of the tube.

- Collect a 2.0 µL aliquot of the sedimented phase and inject it into the GC-MS system.[8]

2. Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples

This protocol is a general procedure for the extraction of triazine herbicides from water samples.[2][9]

- Objective: To clean up and concentrate **aminotriazine** herbicides from water samples.
- Procedure:
 - Adjust the pH of a 1-liter water sample to a range of 7.0 to 9.0.
 - Condition a C18 SPE cartridge according to the manufacturer's instructions.
 - Pass the water sample through the conditioned SPE cartridge.
 - Wash the cartridge to remove interferences.
 - Elute the trapped analytes with a suitable organic solvent (e.g., methylene chloride).
 - Dry the eluate and concentrate it to a final volume of 1 mL.[10]
 - The extract is now ready for GC-MS analysis.[2]

3. GC-MS Analysis

The following are typical GC-MS parameters for the analysis of **aminotriazine** herbicides.[11][12]

- Gas Chromatograph (GC) Conditions:
 - Column: Agilent CP-Sil 5 CB-MS (25 m x 0.32 mm, 0.40 µm film thickness) or equivalent 5% phenyl-dimethylpolysiloxane column.[11]
 - Injector: Splitless mode, 250-275 °C.[11][12]
 - Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[12]

- Oven Temperature Program:
 - Initial temperature: 60 °C, hold for 1-5 minutes.
 - Ramp 1: Increase to 180 °C at a rate of 15 °C/min.
 - Hold at 180 °C for 1 minute.
 - Ramp 2: Increase to 215-300 °C at a rate of 2-8 °C/min.
 - Final hold time: 2-10 minutes.[\[11\]](#)[\[12\]](#)
- Mass Spectrometer (MS) Conditions:
 - Interface Temperature: 280-300 °C.[\[12\]](#)[\[13\]](#)
 - Ion Source Temperature: 225-230 °C.[\[12\]](#)[\[13\]](#)
 - Ionization Mode: Electron Ionization (EI) at 70 eV.[\[12\]](#)
 - Acquisition Mode: Full scan (m/z 35-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[\[11\]](#)

Quantitative Data

The following tables summarize the quantitative performance data for the GC-MS analysis of several **aminotriazine** herbicides from various studies.

Table 1: Retention Times and Limits of Detection for Selected **Aminotriazine** Herbicides.

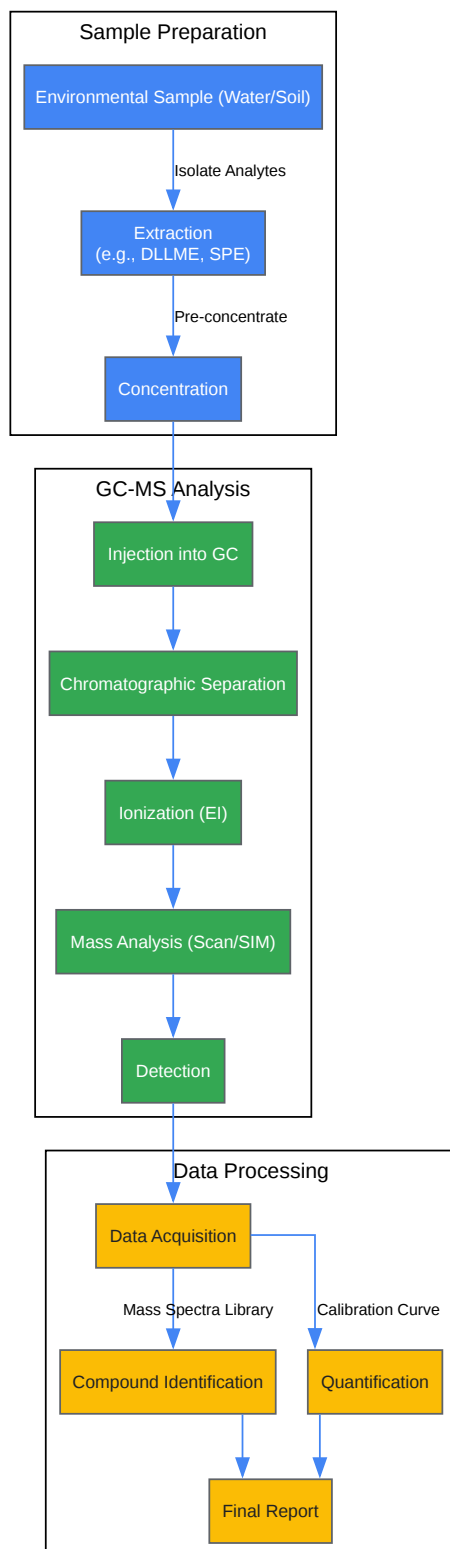
Analyte	Retention Time (min)	Limit of Detection (LOD)	Reference
Atrazine	10.07	1.7 ppt (ng/L)	[2][6]
Simazine	13.14	0.021 - 0.12 µg/L	[6][8]
Propazine	7.72	0.021 - 0.12 µg/L	[6][8]
Terbutylazine	8.43	0.021 - 0.12 µg/L	[6][8]
Ametryn	14.07	0.021 - 0.12 µg/L	[6][8]
Prometryn	10.94	0.021 - 0.12 µg/L	[6][8]
Terbutryn	12.19	0.021 - 0.12 µg/L	[6][8]
Cyanazine	-	0.021 - 0.12 µg/L	[8]
Desethylatrazine	-	-	[11]
Desisopropylatrazine	-	-	[11]

Table 2: Recovery and Precision Data for **Aminotriazine** Analysis in Spiked Water Samples.

Analyte	Spiking Level	Recovery (%)	Relative Standard Deviation (RSD) (%)	Reference
Atrazine	200 ppt (ng/L)	90.5 ± 3.5	3.2	[2]
Multiple Triazines	5.0 µg/L	85.2 - 114.5 (River Water)	1.36 - 8.67	[8]
Multiple Triazines	5.0 µg/L	87.8 - 119.4 (Tap Water)	1.36 - 8.67	[8]
Multiple Triazines	-	93 - 103 (Water)	< 10	[6]
Multiple Triazines	-	91 - 102 (Soil)	< 10	[6]

Experimental Workflow and Signaling Pathways

GC-MS Workflow for Aminotriazine Analysis



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